molecular formula C13H16N2O2S2 B10813067 Propan-2-yl 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Propan-2-yl 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10813067
M. Wt: 296.4 g/mol
InChI Key: CORCKTORTRFHJU-UHFFFAOYSA-N
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Description

Propan-2-yl 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a thiophen-2-yl group at the 4-position, a methyl group at the 6-position, a thioxo group at the 2-position, and a propan-2-yl ester at the 5-position. DHPM derivatives are well-documented for their diverse pharmacological activities, including enzyme inhibition, antitumor effects, and antioxidant properties . The propan-2-yl ester group contributes to lipophilicity, influencing bioavailability and membrane permeability .

Properties

Molecular Formula

C13H16N2O2S2

Molecular Weight

296.4 g/mol

IUPAC Name

propan-2-yl 6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C13H16N2O2S2/c1-7(2)17-12(16)10-8(3)14-13(18)15-11(10)9-5-4-6-19-9/h4-7,11H,1-3H3,(H2,14,15,18)

InChI Key

CORCKTORTRFHJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate aldehydes and amines, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as acids or bases, and solvents like ethanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Thioxo Group Reactivity

The C=S group exhibits dual nucleophilic-electrophilic character, enabling diverse transformations:

Alkylation and Arylation

Reaction with alkyl/aryl halides (e.g., methyl iodide, benzyl chloride) in basic media (K₂CO₃/DMF) yields S-substituted derivatives :

C=S+R-XBaseC-S-R+HX\text{C=S} + \text{R-X} \xrightarrow{\text{Base}} \text{C-S-R} + \text{HX}

Substrate (R-X) Product Yield Reference
CH₃IS-Methyl derivative78%
C₆H₅CH₂ClS-Benzyl derivative82%

Oxidation

Controlled oxidation with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) converts the thioxo group to sulfonyl :

C=SOxidantC-SO₂-\text{C=S} \xrightarrow{\text{Oxidant}} \text{C-SO₂-}

Oxidant Reaction Time Product Yield
30% H₂O₂ in AcOH6 h, 60°CSulfonyl derivative65%
mCPBA in DCM4 h, RTSulfoxide intermediate58%

Ester Functionalization

The isopropyl ester undergoes hydrolysis or aminolysis under controlled conditions:

Acid/Base-Catalyzed Hydrolysis

  • Acidic conditions (HCl/H₂O, reflux): Yields the carboxylic acid .

  • Basic conditions (NaOH/EtOH-H₂O): Forms the sodium carboxylate .

Condition Product Reaction Time Yield
6M HCl, reflux5-Carboxylic acid derivative4 h85%
2M NaOH, 50°CSodium carboxylate salt2 h92%

Aminolysis

Reaction with primary amines (e.g., methylamine, aniline) in THF replaces the ester with amide groups :

COO-iPr+R-NH₂CONHR+iPrOH\text{COO-iPr} + \text{R-NH₂} \rightarrow \text{CONHR} + i\text{PrOH}

Amine Product Yield
NH₂CH₃N-Methylamide74%
NH₂C₆H₅N-Phenylamide68%

Cycloaddition and Ring-Opening Reactions

The tetrahydropyrimidine core participates in cycloadditions with dienophiles (e.g., acetylene derivatives) to form fused heterocycles . For example, reaction with acetylenedicarboxylate yields pyrimido[1,2-a]pyrimidine derivatives:

Dienophile Product Conditions Yield
DMADPyrimido[1,2-a]pyrimidineToluene, 110°C, 8 h63%

Biological Activity Modulation

Structural modifications enhance bioactivity. For instance:

  • Anticancer activity : Introduction of a 4-nitrophenyl group via Smiles rearrangement increased potency against A-549 (lung) and HepG-2 (liver) cell lines (IC₅₀ = 4.2–5.8 μg/mL) .

  • Antimicrobial activity : S-Benzyl derivatives showed MIC values of 8–16 μg/mL against S. aureus and E. coli .

Stability and Degradation

The compound is stable under inert atmospheres but degrades in UV light or strong acids:

  • Photodegradation : 30% decomposition after 48 h under UV (254 nm) .

  • Acid hydrolysis : Complete ring-opening in 12M HCl at 100°C .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to Propan-2-yl 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit anticancer properties. A study demonstrated that the compound could inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and apoptosis.

Case Study :
In vitro studies on human cancer cell lines showed a significant reduction in cell viability when treated with derivatives of this compound. The mechanism involved the induction of apoptosis via the mitochondrial pathway, suggesting its potential as a therapeutic agent in cancer treatment.

2. Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, leading to increased permeability and eventual cell death.

Data Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Material Science Applications

1. Corrosion Inhibition
this compound has been studied for its effectiveness as a corrosion inhibitor in metal surfaces. Its heterocyclic structure provides strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.

Case Study :
In experiments involving carbon steel in acidic media, the compound demonstrated over 90% inhibition efficiency at optimal concentrations. This property makes it valuable for industrial applications where metal preservation is crucial.

Agricultural Applications

1. Pesticide Development
The compound's biological activity extends to agricultural science, where it has been investigated for its potential as a pesticide or herbicide. Its ability to disrupt metabolic pathways in pests can lead to effective pest management strategies.

Data Table: Pesticidal Activity

Pest SpeciesLC50 (µg/mL)
Aphids15
Spider Mites20
Whiteflies25

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or interfere with DNA replication. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues at the 4-Position

The 4-position substituent significantly impacts biological activity and physicochemical properties. Key analogues include:

Compound Name 4-Position Substituent Biological Activity (IC₅₀ or % Inhibition) Key Properties Reference
Target Compound Thiophen-2-yl TP Inhibition: 349.9 ± 3.7 nM High lipophilicity (propan-2-yl ester)
Methyl 6-methyl-4-(thiophen-3-yl)-2-oxo-... Thiophen-3-yl TP Inhibition: 345.4 ± 0.5 nM Reduced steric hindrance vs. 2-yl
Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-... Furan-2-yl DPPH Scavenging: IC₅₀ = 0.6 mg/mL Lower electron density vs. thiophene
Ethyl 4-(3-nitrophenyl)-6-methyl-2-thioxo-... 3-Nitrophenyl Cytotoxicity: Moderate Electron-withdrawing nitro group
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-... 2-Fluorophenyl Antitumor Activity: 47.1% Inhibition Enhanced polarity (fluorine)

Key Observations :

  • Thiophen-2-yl vs. Thiophen-3-yl : The target compound (thiophen-2-yl) exhibits comparable TP inhibition (349.9 ± 3.7 nM) to the 3-yl analogue (345.4 ± 0.5 nM), but the 2-yl isomer may offer better steric alignment with TP’s active site .
  • Thiophene vs. Furan : Replacing thiophene with furan (as in 3a ) shifts activity from enzyme inhibition to antioxidant effects due to furan’s lower aromaticity and redox activity.
  • Aromatic vs. Electron-Withdrawing Groups : Nitrophenyl and fluorophenyl substituents introduce electron-withdrawing effects, reducing electron density but enhancing interactions with polar residues in targets .
Ester Group Variations

The 5-carboxylate ester influences solubility and metabolic stability:

Compound Name Ester Group Lipophilicity (LogP) Bioavailability Reference
Target Compound Propan-2-yl High Moderate
Methyl 6-methyl-4-(thiophen-2-yl)-2-oxo-... Methyl Low High (rapid metabolism)
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-... Ethyl Moderate High

Key Observations :

  • Propan-2-yl vs.
  • Ethyl Esters : Ethyl derivatives balance lipophilicity and metabolic stability, making them common in preclinical studies .
Thioxo vs. Oxo at the 2-Position

Replacing the thioxo group (C=S) with oxo (C=O) alters hydrogen-bonding capacity:

Compound Name 2-Position Group TP Inhibition (IC₅₀) Reference
Target Compound Thioxo (C=S) 349.9 ± 3.7 nM
Methyl 6-methyl-4-(thiophen-2-yl)-2-oxo-... Oxo (C=O) 389.2 ± 6.2 nM

Key Observations :

  • The thioxo group enhances TP inhibition (lower IC₅₀) compared to oxo analogues, likely due to stronger hydrogen bonding with the enzyme’s catalytic residues .

Biological Activity

Propan-2-yl 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 518982-84-8) is a compound that belongs to the class of Biginelli-type pyrimidines. These compounds have garnered attention due to their diverse biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.

Molecular Formula : C13H16N2O2S
Molecular Weight : 296.41 g/mol
CAS Number : 518982-84-8

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of Biginelli-type pyrimidines exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to Propan-2-yl 6-methyl-4-(thiophen-2-yl)-2-thioxo have demonstrated effectiveness against various bacterial strains. A study highlighted that certain derivatives showed inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Antioxidant Properties

Antioxidant activity is another notable feature of this compound class. In a study evaluating the antioxidant potential of Biginelli-type pyrimidines:

  • Scavenging Activity : The compound exhibited moderate scavenging activity against free radicals. The most potent derivative reported had an IC50 value of 0.6 mg/ml in diphenyl picrylhydrazine (DPPH) assays, indicating its ability to neutralize free radicals effectively .

Structure-Bioactivity Relationship

The biological activity of Propan-2-yl 6-methyl-4-(thiophen-2-yl)-2-thioxo can be influenced by its structural components:

Structural Feature Biological Activity
Thioether Group Enhances antimicrobial properties
Pyrimidine Ring Contributes to antioxidant activity
Isopropyl Group May influence solubility and bioavailability

Case Studies

  • Antiviral Activity : In vitro studies have shown that some Biginelli derivatives possess antiviral properties against specific viruses, including those responsible for respiratory infections. The mechanism appears to involve inhibition of viral replication pathways .
  • Anticancer Potential : Preliminary studies suggest that derivatives may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This effect has been documented in several cancer cell lines, indicating a promising avenue for further research .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : Utilize the Biginelli reaction, a one-pot multicomponent condensation of thiourea, β-keto esters (e.g., ethyl/methyl acetoacetate), and aldehydes (e.g., thiophen-2-yl derivatives). Optimize catalyst systems (e.g., HCl, Lewis acids) and solvent polarity to enhance yield. For example, ethanol under reflux at 80°C for 8–12 hours typically achieves yields >70% in analogous tetrahydropyrimidines .
  • Key Parameters :

ParameterOptimal RangeImpact on Yield
CatalystHCl (0.5–1.0 eq)Increases cyclization efficiency
SolventEthanol or THFPolar aprotic solvents reduce side reactions
Temperature70–80°CHigher temps accelerate kinetics but may degrade thiophene

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Analytical Workflow :

NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR peaks with computational predictions (e.g., DFT) to verify regioselectivity and substituent positions .

X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, triclinic systems (space group P1P1) with unit cell parameters a=9.29A˚,b=13.28A˚,c=14.51A˚a = 9.29 \, \text{Å}, b = 13.28 \, \text{Å}, c = 14.51 \, \text{Å}) are common in structurally related thioxo-tetrahydropyrimidines .

Mass Spectrometry : Confirm molecular weight (expected Mw350370g/molM_w \approx 350–370 \, \text{g/mol}) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can computational chemistry elucidate structure-activity relationships (SAR) for biological targets?

  • Approach : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with enzymes like dihydrofolate reductase (DHFR) or bacterial cell wall synthases. Parameterize the thiophene and thioxo groups as key pharmacophores. Compare binding affinities with methyl/ethyl ester analogs to evaluate steric and electronic effects .
  • Case Study : Analogous compounds with 4-(3,4,5-trimethoxyphenyl) substituents showed 2–3× higher antibacterial activity than phenyl derivatives, suggesting substituent bulk and electron density modulate activity .

Q. How should discrepancies in biological activity data across studies be addressed?

  • Resolution Strategy :

Standardize Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols (CLSI guidelines).

Control Variables : Test solubility in DMSO/PBS and stability under assay conditions (pH, temperature).

Statistical Validation : Apply ANOVA to compare replicate data; outliers may arise from crystallization polymorphisms or tautomerism in the thioxo group .

Q. What strategies improve regioselectivity in derivative synthesis?

  • Guidelines :

  • Introduce steric-directing groups (e.g., tert-butyl) to block undesired positions during cyclization .
  • Use chiral catalysts (e.g., L-proline) to enantioselectively form C4-thiophene stereocenters.
  • Monitor reaction progress via HPLC to isolate intermediates and minimize byproducts .

Methodological Considerations

Q. How to analyze intermolecular interactions in crystal structures?

  • Tools : Mercury (CCDC) for visualizing π-π stacking (e.g., thiophene-thiophene interactions at 3.6–3.8 Å) and hydrogen bonds (e.g., N–H···S contacts, 2.8–3.0 Å). Compare packing motifs with related structures (e.g., ethyl 4-(4-cyanophenyl) analogs) to identify conserved motifs .

Q. What in silico methods predict metabolic stability?

  • Protocol :

CYP450 Metabolism Prediction : Use SwissADME to identify vulnerable sites (e.g., ester hydrolysis at the propan-2-yl group).

MD Simulations : Assess conformational flexibility of the tetrahydropyrimidine ring under physiological conditions (CHARMM force field) .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to reconcile?

  • Root Cause : Variations in DSC protocols (heating rate, sample purity).
  • Solution : Perform TGA under inert atmosphere (N₂) with high-purity samples (>98% by HPLC). For example, ethyl 4-(4-hydroxyphenyl) analogs decompose at 220–240°C, while methyl esters show lower stability (~200°C) due to steric strain .

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